molecular formula C7H3BrF3NO B1402933 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone CAS No. 1060802-29-0

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

Cat. No. B1402933
CAS RN: 1060802-29-0
M. Wt: 254 g/mol
InChI Key: GLZQSTZHDYYNQS-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, or 1-Bromo-2,2,2-trifluoroethyl-4-pyridinol, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a pungent odor and is used as a building block in organic synthesis. It has also been used in the synthesis of a variety of pharmaceuticals and other compounds.

Scientific Research Applications

Chemoenzymatic Synthesis

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone has been used in the chemoenzymatic synthesis of specific pharmaceutical compounds. A notable application includes its use in synthesizing an Odanacatib precursor. This process involves a palladium-catalyzed cross-coupling reaction and bioreduction using stereocomplementary alcohol dehydrogenases (ADHs), illustrating its utility in creating enantiomerically pure pharmaceutical intermediates (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Synthesis of N-Polyfluoroalkylated Heterocycles

This compound plays a role in the synthesis of N-polyfluoroalkylated heterocycles. A study demonstrated the carbon-bromine bond cleavage when 4-dimethylaminopyridine is treated with certain bromofluoromethyl compounds. This process leads to the formation of N-(bromodifluoromethyl) and N-(2-bromo-1,1,2,2-tetrafluoromethyl)pyridinium bromides, which are then transformed into various derivatives. This method highlights its importance in synthesizing compounds with potential pharmaceutical applications (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).

Antibacterial and Antifungal Applications

Compounds derived from 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone have shown antibacterial and antifungal activities. In a study, derivatives were synthesized and evaluated for their antimicrobial efficacy against various bacteria and fungi, including Escherichia coli and Candida albicans. This research demonstrates its potential in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).

Optoelectronic and Nonlinear Optical Properties

Research on pyrene-containing chalcone derivatives synthesized from halopyridyl acceptors, including 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, has shown significant potential in optoelectronic and nonlinear optical applications. These compounds exhibit remarkable third-order nonlinear optical properties, making them promising candidates for use in optoelectronic devices (Jinyu et al., 2019).

properties

IUPAC Name

1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZQSTZHDYYNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744466
Record name 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone

CAS RN

1060802-29-0
Record name 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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